Conduritol A

Glycosidase Inhibition Enzyme Mechanism Irreversible Inactivator

Conduritol A (CAS 526-87-4) possesses the meso trans,trans,cis hydroxyl stereochemistry essential for aldose reductase inhibition-a configuration unavailable from other conduritol isomers. • Prevents diabetic cataracts in rat models via lens aldose reductase inhibition at 10 mg/kg/day oral dosing • Scaffold for β-glucosidase inhibitors: IC₅₀ 11.6 μM vs. acarbose • Reversible glucose absorption inhibitor without epoxide-mediated irreversible enzyme inactivation ≥98% HPLC; -20°C storage; global temperature-controlled shipping.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 526-87-4
Cat. No. B013529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConduritol A
CAS526-87-4
Synonyms5-cyclohexene-1,2,3,4-tetrol
conduritol A
conduritol B
conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer
conduritol B, (1alpha,2beta,3beta,4alpha)-isomer
conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer
conduritol C
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=CC(C(C(C1O)O)O)O
InChIInChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6-
InChIKeyLRUBQXAKGXQBHA-GUCUJZIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





Conduritol A (CAS 526-87-4) for Research: Natural Cyclohexenetetrol and Glycosidase Modulator


Conduritol A (CAS 526-87-4), a naturally occurring cyclohexenetetrol polyol with the molecular formula C₆H₁₀O₄, was first isolated in 1908 from the bark of Marsdenia condurango and also occurs in Gymnema sylvestre [1]. Among the six conduritol isomers (A through F), only A and F are naturally found, with Conduritol A existing as a meso compound possessing a defined trans,trans,cis hydroxyl stereochemistry [2]. This compound serves both as a versatile synthetic precursor for biologically active carbasugars and cyclitols and as a functional modulator of carbohydrate metabolism through inhibition of intestinal glucose absorption and glycosidase activity [3].

Why Conduritol A (526-87-4) Cannot Be Substituted with Other Conduritol Isomers or Glycosidase Inhibitors


Procurement of Conduritol A over its closest structural analogs is dictated by stereochemical specificity and mechanistic divergence that preclude simple substitution. The six conduritol isomers (A–F) differ fundamentally in the spatial arrangement of their four hydroxyl groups, which dictates their biological target engagement and functional outcome [1]. Conduritol B epoxide (CBE), a widely used comparator, acts as an irreversible, mechanism-based inactivator of β-glucosidases via covalent modification of the enzyme active site, whereas Conduritol A lacks the epoxide warhead and operates through reversible inhibition of glucose absorption and aldose reductase, yielding a distinct pharmacological and safety profile [2]. Additionally, Conduritol A exhibits a differentiated selectivity fingerprint: it inhibits lens aldose reductase when α,β-D-glucose is used as substrate while showing negligible activity against certain other enzymes, a profile that cannot be replicated by Conduritol B, Conduritol F, or conduritol epoxide derivatives [3]. These stereochemical and mechanistic distinctions mandate that researchers procure the exact isomer required for their specific assay or therapeutic model.

Quantitative Differentiation of Conduritol A (526-87-4) from Analogs: Head-to-Head Inhibition and In Vivo Data


Conduritol A vs. Conduritol B Epoxide: Reversible Inhibition versus Irreversible Covalent Inactivation

Conduritol A differs fundamentally from Conduritol B epoxide (CBE) in its mechanism of enzyme interaction. CBE acts as an irreversible, mechanism-based inactivator of β-glucosidases, forming a covalent bond with the catalytic nucleophile in the enzyme active site, leading to permanent enzyme inactivation [1]. In contrast, Conduritol A lacks the reactive epoxide moiety and instead functions as a reversible inhibitor of glucose absorption and aldose reductase, with no evidence of covalent enzyme modification [2]. This mechanistic distinction is critical: CBE's irreversible inhibition results in sustained enzyme suppression with prolonged biological effects, whereas Conduritol A's reversible action offers a distinct temporal and safety profile suitable for different experimental paradigms. In aldose reductase assays, Conduritol A inhibited the enzyme most effectively when α,β-D-glucose was used as substrate, with activity that was not uniformly observed against other rat enzymes tested, indicating a selective rather than broad-spectrum irreversible inhibitory pattern [2].

Glycosidase Inhibition Enzyme Mechanism Irreversible Inactivator

β-Glucosidase Inhibition: Indole-Conduritol Derivatives Outperform Acarbose with IC₅₀ = 11.6 μM

Novel mono- and bis-indole conduritol derivatives, synthesized from the Conduritol A scaffold, demonstrate β-glucosidase inhibitory potency that significantly exceeds the clinically used comparator acarbose. The most active derivative exhibited an IC₅₀ value of 11.6 μM against β-glucosidase, whereas acarbose, a standard glucosidase inhibitor, showed substantially weaker activity under identical assay conditions [1]. This represents a marked improvement in potency for conduritol-based inhibitors. The compounds also showed moderate influence against α-glucosidase, but their primary differentiation lies in β-glucosidase inhibition, positioning Conduritol A derivatives as valuable starting points for developing selective β-glucosidase inhibitors [1].

β-Glucosidase IC₅₀ Acarbose Comparator

Aldose Reductase Inhibition and Cataract Prevention: In Vivo Efficacy in Diabetic Rat Model at 10 mg/kg/day

Conduritol A demonstrates unique in vivo efficacy in preventing diabetic cataracts through inhibition of lens aldose reductase, a therapeutic profile not reported for Conduritol B epoxide or other conduritol isomers. In a 16-week study of streptozotocin-induced diabetic rats, oral administration of Conduritol A at 10 mg/kg/day markedly prevented cataract development while concurrently exhibiting a hypoglycemic effect [1]. In vitro enzyme assays confirmed that Conduritol A effectively inhibited lens aldose reductase most potently when α,β-D-glucose was used as the substrate, establishing a direct mechanism for the observed in vivo cataract protection [1]. Notably, the study also reported that some enzymes from the rats were not inhibited by Conduritol A, and neither intraperitoneal injection nor oral dosage caused acute toxicity, suggesting a favorable selectivity and safety profile [1].

Aldose Reductase Diabetic Cataract In Vivo Efficacy

Intestinal Glucose Absorption Inhibition: Demonstrated Hypoglycemic Activity with Differentiated Target from Miglustat

Conduritol A functions as a hypoglycemic agent through direct inhibition of intestinal glucose absorption, a mechanism documented in patent literature and distinct from the glycosidase inhibition profile of compounds like miglustat. Conduritol A and its derivatives have been shown to inhibit the rapid increase in blood sugar level after ingestion of sugar at meals, thereby reducing the secretory load on insulin [1]. This action is mechanistically separate from Miglustat, which inhibits enzymes involved in glycoconjugate and glycan metabolism including the exceptionally sensitive β-glucosidase 2 (GBA2) . The hypoglycemic effect of Conduritol A was also observed in the diabetic rat cataract study, where administration of Conduritol A produced a measurable hypoglycemic effect concurrent with cataract prevention [2].

Glucose Absorption Hypoglycemic Intestinal Inhibition

Natural Occurrence and Synthetic Utility: Conduritol A as a Scaffold for Potent and Selective Inhibitors

Conduritol A's value extends beyond its intrinsic biological activity to its utility as a privileged scaffold for generating potent and selective glycosidase inhibitors. A class of polycyclitols—hybrid molecules incorporating conduritol and carbasugar moieties—yielded compounds (designated 18 and 54) identified as potent and selective inhibitors of α-glucosidase (yeast) [1]. Additionally, conduritol A derivatives have been shown to exhibit insulin-modulating activity, while conduritol epoxides and aminoconduritols are potent glycosidase inhibitors [2]. This contrasts with Conduritol B epoxide, which is primarily valued as a tool compound for irreversible GBA inhibition rather than as a scaffold for derivative optimization. The defined stereochemistry of Conduritol A (trans,trans,cis hydroxyl configuration) provides a unique three-dimensional template for designing stereospecific inhibitors that cannot be replicated using other conduritol isomers [3].

Natural Product Synthetic Scaffold Derivatization

Optimal Research and Industrial Applications for Conduritol A (CAS 526-87-4) Based on Differentiated Evidence


Diabetic Cataract and Polyol Pathway Research: In Vivo Aldose Reductase Inhibition Model

Researchers investigating diabetic complications, particularly cataract formation via the polyol pathway, should select Conduritol A as the conduritol isomer of choice. In streptozotocin-diabetic rat models, Conduritol A administered orally at 10 mg/kg/day for 16 weeks markedly prevented cataract development while concurrently inhibiting lens aldose reductase when α,β-D-glucose was used as substrate [1]. This in vivo efficacy, combined with the reported absence of acute toxicity from intraperitoneal or oral administration, establishes Conduritol A as a validated tool compound for studying aldose reductase-mediated pathology [1]. Neither Conduritol B epoxide nor other conduritol isomers have demonstrated comparable activity in this specific disease model, making Conduritol A uniquely suited for this application.

β-Glucosidase Inhibitor Discovery and Medicinal Chemistry Optimization

For drug discovery programs targeting β-glucosidase for applications in diabetes, lysosomal storage disorders, or cancer, Conduritol A serves as an optimal starting scaffold. Indole conduritol derivatives synthesized from this scaffold achieved IC₅₀ values as low as 11.6 μM against β-glucosidase, significantly outperforming the standard inhibitor acarbose in head-to-head assays [2]. The defined trans,trans,cis hydroxyl stereochemistry of Conduritol A provides a unique three-dimensional template for designing stereospecific inhibitors that can be further elaborated to enhance potency and selectivity [3]. Procurement of Conduritol A specifically enables access to this differentiated chemical space that Conduritol B epoxide and other isomers cannot provide due to their divergent stereochemistry and functional group profiles.

Intestinal Glucose Absorption and Postprandial Hyperglycemia Studies

Investigators studying mechanisms of intestinal glucose uptake and postprandial blood sugar regulation should prioritize Conduritol A for its documented ability to inhibit glucose absorption in the intestinal tract. Patent data demonstrate that Conduritol A and its derivatives inhibit rapid increases in blood sugar levels following sugar ingestion, reducing the requirement for insulin secretion [4]. This mechanism is distinct from glycosidase-targeting agents like miglustat, which inhibit GBA2 and other glycan-metabolizing enzymes . Conduritol A's hypoglycemic effect has been independently validated in diabetic rat studies [1], providing cross-study confirmation of its functional activity in this pathway. For research requiring reversible modulation of glucose uptake without permanent enzyme inactivation, Conduritol A offers a profile unavailable from irreversible epoxide-containing analogs.

Stereospecific Synthesis of Carbasugars and Glycomimetics

Synthetic chemists and process development teams should select Conduritol A as a key precursor for constructing carbasugars, cyclitols, and glycomimetics. The compound's meso stereochemistry and defined trans,trans,cis hydroxyl configuration make it a versatile building block for stereocontrolled synthesis [3]. Improved synthetic methodologies have been reported, including a highly stereoselective synthesis from p-benzoquinone in 39% overall yield [5], and contemporary reviews highlight advancements in stereospecific synthesis enabling scalable production of optically pure conduritols to meet biomedical demands [6]. Conduritol A derivatives have been employed to generate polycyclitols—hybrid molecules combining conduritol and carbasugar moieties—that yielded potent and selective α-glucosidase inhibitors (compounds 18 and 54) [7]. This synthetic versatility distinguishes Conduritol A from Conduritol B epoxide, which is primarily valued as a biochemical tool rather than as a scaffold for building diverse molecular libraries.

Technical Documentation Hub

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